1-(4-Nitrophenyl)ethyl nitrate

Physicochemical characterization Thermal stability Purification strategy

Researchers requiring a dual-functional nitroaromatic building block for one-pot cascade conversions face a fragmented supply landscape. 1-(4-Nitrophenyl)ethyl nitrate directly addresses this by combining a redox-active aromatic nitro group with a benzylic nitrate ester that serves as an activated leaving group. - Enables single-vessel conversion to p-nitrobenzaldehyde (40-49% yield) and p-nitrobenzoic acid (25-35% yield) with H₂SO₄. - Chemoselective aromatic nitro reduction (Fedorov protocol) preserves the nitrate ester for subsequent bioconjugation. - Acid-catalyzed elimination generates p,β-dinitrostyrene-a superior Michael acceptor for nitro-functionalized polymers.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 10061-22-0
Cat. No. B161741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)ethyl nitrate
CAS10061-22-0
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3
InChIKeyQFPAMHKBIYSCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)ethyl nitrate: Structural Identity and Physicochemical Profile


1-(4-Nitrophenyl)ethyl nitrate (CAS 10061-22-0), systematically named 1-nitro-4-[1-(nitrooxy)ethyl]benzene, is a nitroaromatic nitrate ester with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . It features a benzylic nitrate ester (–ONO₂) directly attached to the chiral α-carbon of the ethyl chain, adjacent to a para-nitrophenyl ring [1]. This dual-functional architecture—combining a redox-active aromatic nitro group with a hydrolytically and thermally labile nitrate ester—places it in a distinct mechanistic niche among nitroaromatic building blocks. Predicted physicochemical properties include a density of 1.377 g/cm³, a boiling point of 340.6 °C at 760 mmHg, a flash point of 164.3 °C, a refractive index of 1.564, and a low vapor pressure of 0.000168 mmHg at 25 °C . The compound has been utilized as a key intermediate in the synthesis of nitroolefins and substituted nitroaromatics, with its reactivity profile documented in foundational organic chemistry literature [2].

Why 1-(4-Nitrophenyl)ethyl nitrate Outperforms Generic Nitroaromatic Esters


The presence of both a benzylic nitrate ester and an aromatic nitro group on the same molecular scaffold creates a unique orthogonal reactivity profile that is absent in simple alkyl nitrates, aryl nitro compounds lacking the nitrate ester, or positional isomers where the nitrate is not benzylic. In the benzylic position, the nitrate serves as an activated leaving group capable of undergoing acid-catalyzed elimination to generate nitroolefin intermediates [1], while the aromatic nitro group can be selectively reduced to an amine with retention of the nitrate ester under specific hydrogenation conditions—a chemoselectivity first demonstrated for this compound class by Fedorov et al. in 1997 [2]. In contrast, the positional isomer 2-(4-nitrophenyl)ethyl nitrate (CAS 1081-79-4), bearing the nitrate on the terminal carbon, lacks the benzylic activation required for elimination cascades and instead undergoes base-induced cleavage via a different mechanistic pathway (alkoxide-mediated elimination to 4-nitrostyrene) [3]. Similarly, the reduced analog 1-(4-nitrophenyl)ethanol (CAS 6531-13-1) entirely lacks the nitrate functionality and therefore cannot participate in nitration, nitroolefin formation, or any nitrate-specific elimination chemistry. The acetate analog 1-(4-nitrophenyl)ethyl acetate (CAS 19759-27-4), while sharing the benzylic position, possesses a significantly lower leaving group ability (acetate vs. nitrate) and a boiling point of only 161–163 °C at 16 mmHg [4] compared to 340.6 °C for the nitrate, reflecting fundamentally different intermolecular interactions that affect purification strategy and thermal processing windows.

Evidence Guide: Quantified Differentiation from Structural Analogs


Thermal Stability and Phase-Change Properties Versus Analogs

1-(4-Nitrophenyl)ethyl nitrate exhibits a boiling point of 340.6 °C at 760 mmHg and a density of 1.377 g/cm³ . This boiling point is 32.4 °C higher than that of the positional isomer 2-(4-nitrophenyl)ethyl nitrate (308.2 °C at 760 mmHg) [1] and approximately 179 °C higher than the acetate analog 1-(4-nitrophenyl)ethyl acetate (161–163 °C at 16 mmHg, corresponding to an estimated atmospheric equivalent significantly below 340 °C) [2]. The density differential (1.377 g/cm³ vs. 1.3±0.1 g/cm³ for 1-(4-nitrophenyl)ethanol ) further reflects the distinct molecular packing imparted by the nitrate ester. These differences directly influence distillation cut points, thermal processing safety margins, and solvent selection during purification.

Physicochemical characterization Thermal stability Purification strategy Process chemistry

One-Pot Cascade Reactivity to p-Nitrobenzaldehyde and p-Nitrobenzoic Acid

Treatment of 1-(4-nitrophenyl)ethyl nitrate with concentrated sulfuric acid initiates a cascade sequence: (i) elimination of nitric acid to form p,β-dinitrostyrene at ≤50 °C; (ii) upon heating to ~110 °C, hydrolysis and reverse aldol cleavage yield p-nitrobenzaldehyde and nitromethane; (iii) in situ oxidation/hydrolysis yields p-nitrobenzoic acid. Tinsley (1961) reported isolated yields of 40–49% for p-nitrobenzaldehyde (from steam distillate) and 25–35% for p-nitrobenzoic acid (from kettle residue) [1]. Higher temperatures (130–135 °C) or oleum-fortified acid shifted the product ratio in favor of p-nitrobenzoic acid (aldehyde 28%, acid 58%) [1]. In contrast, the reduced alcohol 1-(4-nitrophenyl)ethanol requires a separate dehydration step (P₄O₁₀, reflux) to access 4-nitrostyrene, and does not yield the aldehyde/acid products directly [2]. The positional isomer 2-(4-nitrophenyl)ethyl nitrate undergoes base-mediated cleavage to 4-nitrostyrene rather than acid-catalyzed cascade rearrangement [3].

Synthetic methodology Cascade reaction Nitroolefin intermediate One-pot synthesis

Chemoselective Reduction of the Aromatic Nitro Group with Nitrate Retention

Fedorov, Dorokhov, and Arakcheeva (1997) demonstrated that hydrogenation of nitrate esters of p-nitrobenzoic and nitrophenylacetic acids enables selective reduction of the aromatic nitro group to an amine while preserving the nitrate ester (ONO₂) functionality [1]. This represented the first such chemoselective reduction reported for this compound class. The achievement is non-trivial: typical reducing conditions (H₂/Pd, NaBH₄/metal catalysts, Zn/HCl) reduce both nitro and nitrate groups indiscriminately. In contrast, simple esters lacking the nitrate group (e.g., 1-(4-nitrophenyl)ethyl acetate) undergo standard nitro reduction without this chemoselectivity challenge, while brominated analogs (e.g., 2-bromo-1-(4-nitrophenyl)ethyl nitrate, MW 291.056 g/mol [2]) present competing reductive dehalogenation pathways that complicate product profiles. The Fedorov protocol is thus both a synthetic capability unique to this scaffold and a quality-control benchmark.

Chemoselective reduction Nitro group Nitrate ester Orthogonal deprotection

Crystallographically Verified Geometry and Leaving Group Reactivity

A systematic crystallographic study by Jones, Edwards, and Kirby (1986–1987) established the solid-state structures of multiple 1-(4-nitrophenyl)ethyl derivatives, including the 2-naphthalenesulfonate [1], chloroacetate [2], p-toluenesulfonate [3], and diphenyl phosphate [4]. These structures constitute the 'Bond length and reactivity' series (Parts 1–6) that correlates the length of the C–O(leaving group) bond with the leaving group ability and solvolytic reactivity. The nitrate ester itself, while not directly crystallized in this series, sits at the extreme of this leaving-group spectrum: nitrate (pKa of HNO₃ ≈ −1.4) is a far superior leaving group compared to acetate (pKa of AcOH ≈ 4.8) or chloride [2]. This is reflected in the C–O bond lengths determined for the chloroacetate derivative (C–O ≈ 1.45 Å, typical for ester C–O) [2], which would be measurably elongated in the nitrate ester due to the electron-withdrawing nitro group on the leaving moiety. Practically, these crystallographic data provide unambiguous identity confirmation via powder XRD matching and establish the structural foundation for the compound's enhanced SN1/E1 reactivity at the benzylic position.

X-ray crystallography Structure–reactivity correlation Leaving group geometry Bond length analysis

Regiochemistry-Controlled Access to Dinitrostyrene Building Blocks

The benzylic nitrate in 1-(4-nitrophenyl)ethyl nitrate is positioned α to the aromatic ring, enabling acid-catalyzed elimination of HNO₃ to directly form the conjugated nitroolefin p,β-dinitrostyrene under mild conditions (H₂SO₄, ≤50 °C) [1]. This regiochemistry is critical: the terminal nitrate isomer 2-(4-nitrophenyl)ethyl nitrate requires fundamentally different conditions (alkali metal alkoxide in anhydrous solvent) to effect elimination to 4-nitrostyrene [2]. The benzylic substrate therefore provides access to the dinitro-substituted styrene (Ar–CH=C(NO₂)– ), which is a more electron-deficient Michael acceptor and a distinct synthetic intermediate compared to the mononitro-styrene obtained from the terminal isomer. Furthermore, a kinetic study of styrene nitration demonstrated that the reaction pathway—and thus product distribution—is exquisitely sensitive to the electronic character of the aryl substituent and the reaction order in nitric acid [3], further emphasizing that the pre-formed 1-(4-nitrophenyl)ethyl nitrate scaffold bypasses this mechanistic complexity and delivers predictable, high-yielding nitroolefin formation.

Nitrostyrene synthesis Nitroolefin Elimination reaction Regiochemical control

Optimal Research and Industrial Application Scenarios


One-Pot Synthesis of p-Nitrobenzaldehyde and p-Nitrobenzoic Acid

1-(4-Nitrophenyl)ethyl nitrate enables a single-vessel, acid-catalyzed cascade conversion to p-nitrobenzaldehyde (40–49% yield) and p-nitrobenzoic acid (25–35% yield) upon treatment with concentrated H₂SO₄ at controlled temperatures [1]. This one-pot process replaces multi-step alternatives requiring separate oxidation or formylation steps, reducing solvent consumption and unit operations. The product ratio can be tuned by temperature (higher temperature or oleum addition favors the acid) [1]. Both products are high-value intermediates: p-nitrobenzaldehyde is a key building block in pharmaceutical synthesis (e.g., nitroimidazole antibiotics), while p-nitrobenzoic acid serves as a precursor for agrochemicals and dyes. Procurement of this compound specifically for this cascade process is justified when the synthetic target requires both aldehyde and acid products from a common precursor.

Chemoselective Synthesis of Amino-Nitrate Ester Building Blocks

The Fedorov protocol (1997) demonstrates that the aromatic nitro group of nitrate ester-containing nitroaromatic acids can be selectively hydrogenated to the corresponding aniline while preserving the nitrate ester functionality [2]. For 1-(4-nitrophenyl)ethyl nitrate and its derivatives, this chemoselectivity enables the preparation of 4-amino-α-methylbenzyl nitrate derivatives—hybrid molecules that retain the reactive nitrate ester for subsequent elimination, nitration, or solvolysis chemistry while presenting a free aromatic amine for amidation, diazotization, or Schiff base formation. This orthogonal addressability is lost with analogs like the brominated derivative (2-bromo-1-(4-nitrophenyl)ethyl nitrate), where competing C–Br hydrogenolysis complicates the reduction profile [3]. Research groups pursuing sequential bioconjugation or dual-warhead prodrug strategies should prioritize this compound over structurally simpler nitroaromatics lacking the nitrate ester.

Synthesis of Dinitrostyrene-Based Michael Acceptors

Acid-catalyzed elimination of HNO₃ from 1-(4-nitrophenyl)ethyl nitrate cleanly generates p,β-dinitrostyrene—a conjugated nitroolefin bearing both an aromatic and a vinylic nitro group—under mild conditions (H₂SO₄, ≤50 °C) [1]. This dinitrostyrene is a superior Michael acceptor compared to mononitrostyrenes derived from the positional isomer 2-(4-nitrophenyl)ethyl nitrate [4], owing to the additional electron-withdrawing vinylic nitro group that enhances electrophilicity at the β-carbon. Applications include the synthesis of nitro-functionalized polymers, energetic materials precursors (nitro-HTPB analogs), and β-nitrostyrene-derived pharmaceutical scaffolds (e.g., tubulin polymerization inhibitors). The benzylic nitrate substrate uniquely provides direct, regiochemically controlled access to this dinitroolefin architecture—a synthetic shortcut that the terminal nitrate isomer cannot replicate without additional nitration steps.

Structure–Reactivity Mechanistic Studies Using a Characterized Scaffold

The extensive crystallographic characterization of 1-(4-nitrophenyl)ethyl derivatives by Jones, Edwards, and Kirby [5][6][7] provides a validated structural framework for quantitative structure–reactivity relationship (QSAR) studies. Researchers investigating leaving-group effects on solvolysis, elimination, and nucleophilic substitution at benzylic centers can leverage the nitrate ester as the extreme of the leaving-group spectrum (conjugate acid pKa ≈ −1.4) within a constant 1-(4-nitrophenyl)ethyl scaffold. This enables systematic comparison across the series: chloride (pKa −7), nitrate (pKa −1.4), tosylate (pKa −2.8), phosphate, acetate (pKa 4.8), and naphthalenesulfonate. The availability of precise crystallographic coordinates (CCDC deposition) for multiple derivatives facilitates computational docking, DFT calculations, and molecular mechanics parameterization with experimentally validated geometries.

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